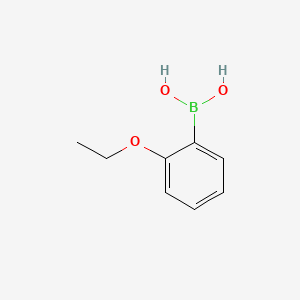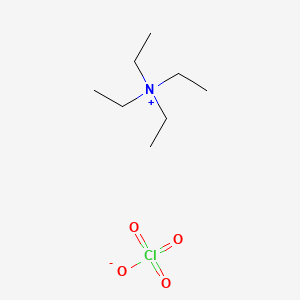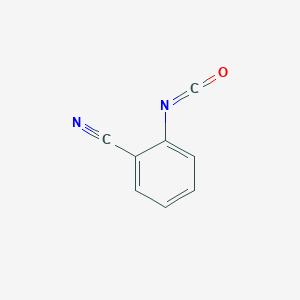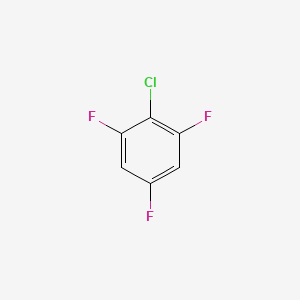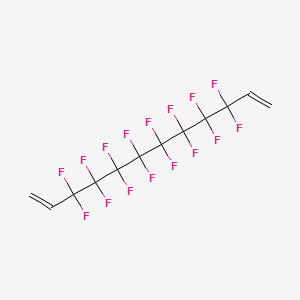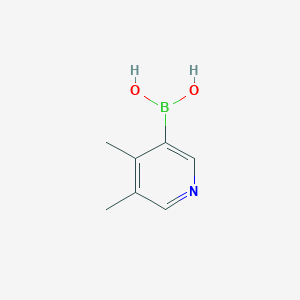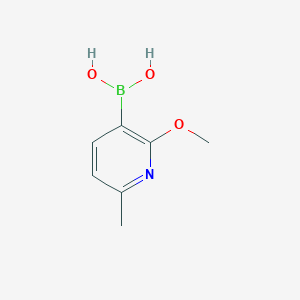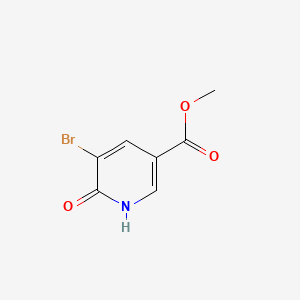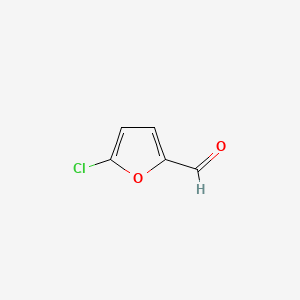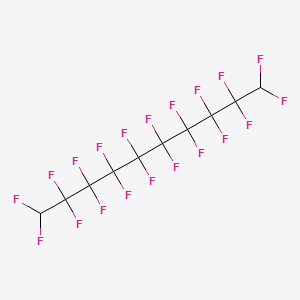
1H,10H-Perfluorodécane
Vue d'ensemble
Description
1H,10H-Perfluorodecane is a highly fluorinated decanediol . It is also known as 2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol . The molecular orientation and multilayer formation of 1H,1H,10H,10H-perfluorodecane-1,10-diol at the hexane/water interface have been investigated .
Synthesis Analysis
The synthesis of 1H,1H,10H,10H-perfluoro-1,10-decanediol involves a reaction with potassium hydroxide in N,N-dimethyl-formamide at 20℃ . The reaction mixture is concentrated in vacuo, and the residue is partitioned between aqueous saturated ammonium chloride and ethyl acetate .Molecular Structure Analysis
The molecular formula of 1H,10H-Perfluorodecane is C10HF21 . The IUPAC Standard InChI is InChI=1S/C10HF21/c11-1(12)2(13,14)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)31/h1H .Chemical Reactions Analysis
The molecular orientation and multilayer formation of 1H,1H,10H,10H-perfluorodecane-1,10-diol at the hexane/water interface have been investigated . The interfacial tension of the hexane solution of 1H,1H,10H,10H-perfluorodecane-1,10-diol against water has been measured .Physical And Chemical Properties Analysis
1H,10H-Perfluorodecane has a molecular weight of 520.0814 . It has a high boiling point of 215°C. It is a colorless, odorless, and non-flammable liquid.Applications De Recherche Scientifique
Recherche sur l'activité estrogénique
Le 1H,10H-Perfluorodécane, également connu sous le nom de FC10-diol, a été identifié comme un composé puissant et efficace dans la recherche sur l'activité estrogénique . Il a été constaté qu'il interagissait avec ERα ou EREs lors du criblage in vitro . Les effets in vivo de ce composé ont été évalués plus en détail chez les poissons, fournissant des informations précieuses sur la transposition de l'activité estrogénique in vitro en effets dépendants des œstrogènes in vivo .
Toxicologie environnementale
Le FC10-diol fait partie du large groupe chimique des substances perfluoroalkylées et polyfluoroalkylées (PFAS), qui sont préoccupantes en raison de leur persistance environnementale, de leur exposition et de leur accumulation chez les humains et la faune, ainsi que de leur toxicité potentielle . Les études impliquant le FC10-diol contribuent à notre compréhension de l'impact environnemental et des effets sur la santé des PFAS.
Criblage à haut débit
Le FC10-diol figurait parmi les PFAS criblés pour les activités des facteurs de transcription dans le cadre d'un criblage à haut débit . Ce composé a présenté une activité agoniste complète, ce qui en fait une exception notable parmi la majorité des composés PFAS qui ont montré une activité agoniste partielle .
Études d'adsorption
L'adsorption du FC10-diol à l'interface hexane/eau a été étudiée . Ces études fournissent des informations sur l'effet de deux groupes hydroxyle aux deux extrémités de la chaîne hydrophobe et sur la rigidité de la chaîne hydrophobe sur le comportement d'adsorption .
Formation de couches multiples
Des recherches ont également été menées sur l'orientation moléculaire et la formation de couches multiples dans le film adsorbé de FC10-diol . Cela contribue à notre compréhension des propriétés et du comportement des films adsorbés.
Études réglementaires
Compte tenu des préoccupations environnementales et sanitaires associées aux PFAS, des composés comme le FC10-diol sont soumis à un examen réglementaire . L'Agence européenne des produits chimiques (ECHA), par exemple, a proposé des restrictions sur les PFAS .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that perfluoroalkyl substances (pfas), a group to which 1h,10h-perfluorodecane belongs, have been identified as potential endocrine-disrupting chemicals . They can impact hormonally sensitive endpoints in organisms .
Mode of Action
This indicates a unique interaction with their targets that differs from typical estrogenic compounds .
Biochemical Pathways
1H,10H-Perfluorodecane and other PFAS have been found to significantly upregulate multiple genes across an osmotic stress mRNA gene expression array . Notably, the paxillin pathway, which is important in tumor suppressor gene SHP-2 signaling, was significantly upregulated with PFAS exposure . This suggests that 1H,10H-Perfluorodecane may influence osmotic signaling and related biochemical pathways.
Pharmacokinetics
It is known that pfas, including 1h,10h-perfluorodecane, are persistent in the environment and can accumulate in living organisms, which may impact their bioavailability .
Result of Action
Exposure to pfas, including 1h,10h-perfluorodecane, has been found to significantly upregulate multiple genes across an osmotic stress mrna gene expression array . This suggests that 1H,10H-Perfluorodecane may influence gene expression in cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1H,10H-Perfluorodecane. As a member of the PFAS group, 1H,10H-Perfluorodecane is persistent in the environment and can accumulate in living organisms . This persistence and accumulation can potentially influence the compound’s action and efficacy.
Analyse Biochimique
Biochemical Properties
It is known that perfluorocarbons like 1H,10H-Perfluorodecane are generally chemically and biologically inert . This means they do not readily interact with enzymes, proteins, or other biomolecules in the body.
Cellular Effects
Studies on similar perfluorocarbons suggest that they do not significantly affect cell function, signaling pathways, gene expression, or cellular metabolism .
Molecular Mechanism
Given the chemical inertness of 1H,10H-Perfluorodecane, it is unlikely to exert significant effects at the molecular level. It does not readily bind to biomolecules, nor does it inhibit or activate enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, 1H,10H-Perfluorodecane is stable and does not degrade over time . Long-term effects on cellular function have not been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is limited information available on the effects of 1H,10H-Perfluorodecane in animal models. A study on PFAS exposure in rats showed no significant changes in uterine weight, suggesting that 1H,10H-Perfluorodecane may not have significant toxic or adverse effects at high doses .
Metabolic Pathways
As 1H,10H-Perfluorodecane is chemically inert, it is not involved in any known metabolic pathways . It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .
Transport and Distribution
1H,10H-Perfluorodecane is likely to be distributed throughout the body due to its lipophilic nature . It does not interact with transporters or binding proteins, and it does not localize or accumulate in specific tissues .
Subcellular Localization
Given its chemical properties, 1H,10H-Perfluorodecane is not expected to localize within specific subcellular compartments or organelles . It does not contain any targeting signals or undergo post-translational modifications that would direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosafluorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2F20/c11-1(12)3(15,16)5(19,20)7(23,24)9(27,28)10(29,30)8(25,26)6(21,22)4(17,18)2(13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMQXMQJUHCJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379785 | |
| Record name | 1H,10H-Perfluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3492-24-8 | |
| Record name | 1H,10H-Perfluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




